molecular formula C10H8FN B171955 4-Fluoronaphthalen-2-amine CAS No. 13720-48-4

4-Fluoronaphthalen-2-amine

Cat. No.: B171955
CAS No.: 13720-48-4
M. Wt: 161.18 g/mol
InChI Key: FRELRPVNUJUIHF-UHFFFAOYSA-N
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Description

4-Fluoronaphthalen-2-amine is a chemical compound that belongs to the class of naphthalene derivatives. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a fluorine atom at the fourth position and an amine group at the second position of the naphthalene ring, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Fluoronaphthalen-2-amine typically involves the introduction of a fluorine atom onto the naphthalene ring followed by the introduction of an amine group. One common method involves the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point to yield 2-fluoronaphthalene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of safer and more readily available reagents is preferred to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Fluoronaphthalen-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its role in drug development, with several studies investigating its therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The amine group allows for hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • 2-Fluoronaphthalene
  • 4-Aminonaphthalene
  • 2-Aminonaphthalene

Comparison: 4-Fluoronaphthalen-2-amine is unique due to the presence of both a fluorine atom and an amine group on the naphthalene ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs. For instance, 2-Fluoronaphthalene lacks the amine group, limiting its biological interactions, while 4-Aminonaphthalene and 2-Aminonaphthalene do not have the fluorine atom, affecting their chemical reactivity and stability .

Properties

IUPAC Name

4-fluoronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRELRPVNUJUIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615075
Record name 4-Fluoronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13720-48-4
Record name 4-Fluoronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoronaphthalen-2-amine
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